
Saccharin-d4
Overview
Description
Saccharin-d4 is a deuterium-labeled derivative of saccharin, an artificial sweetener widely used in the food industry. Saccharin itself is known for being a non-caloric sweetener, approximately 300-400 times sweeter than sucrose. This compound is primarily used in scientific research as a tracer molecule due to its stable isotopic labeling, which allows for precise tracking in various chemical and biological processes .
Preparation Methods
The synthesis of Saccharin-d4 involves the incorporation of deuterium atoms into the saccharin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Industrial production methods for saccharin itself involve the oxidation of o-toluenesulfonamide or the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by cyclization .
Chemical Reactions Analysis
Saccharin-d4, like saccharin, can undergo various chemical reactions, including:
Oxidation: Saccharin can be oxidized to form saccharin sulfonic acid.
Reduction: Reduction of saccharin can yield saccharin amine.
Substitution: Saccharin can participate in substitution reactions, such as halogenation, where halogen atoms replace hydrogen atoms on the saccharin ring.
Condensation: Saccharin can undergo condensation reactions to form various derivatives, such as N-acyl saccharin.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Saccharin-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer molecule in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to track the distribution and transformation of saccharin in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of saccharin and its derivatives.
Industry: Applied in quality control processes to ensure the purity and consistency of saccharin-containing products
Mechanism of Action
The mechanism of action of saccharin-d4 is similar to that of saccharin. Saccharin acts as a non-nutritive sweetener by binding to sweet taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. This binding triggers a signal transduction pathway that results in the perception of sweetness. In biological systems, saccharin can also interact with various enzymes and proteins, influencing metabolic pathways and microbial growth .
Comparison with Similar Compounds
Saccharin-d4 can be compared to other artificial sweeteners such as aspartame, sucralose, and acesulfame potassium. Unlike this compound, these sweeteners do not contain deuterium and have different chemical structures and properties:
Aspartame: A dipeptide composed of aspartic acid and phenylalanine, known for its caloric content and instability at high temperatures.
Sucralose: A chlorinated derivative of sucrose, known for its high stability and non-caloric nature.
Acesulfame Potassium: A potassium salt of a synthetic organic acid, known for its high sweetness intensity and stability under heat and acidic conditions.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis.
Biological Activity
Saccharin-d4 is a deuterated form of saccharin, a widely used artificial sweetener known for its various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer properties, and metabolic effects, supported by data tables and relevant case studies.
Overview of this compound
Saccharin (1,2-benzothiazole-3-one-1,1-dioxide) is a synthetic sweetener that has been extensively studied for its pharmacological properties. The deuterated variant, this compound, is used in research to trace metabolic pathways and interactions due to its unique isotopic signature.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of saccharin and its derivatives. According to research published in Nature:
- Inhibition Zones : Saccharin derivatives exhibited significant antibacterial activity against various strains of bacteria. For example, certain analogs displayed inhibition zone diameters ranging from 30 to 35 mm against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |
---|---|---|
This compound | Staphylococcus aureus | 30 |
This compound | Escherichia coli | 35 |
This suggests that this compound may possess similar or enhanced antibacterial properties compared to its parent compound.
Anticancer Properties
Saccharin and its derivatives have also been investigated for their anticancer effects. A study indicated that saccharin can inhibit cell proliferation in certain cancer cell lines:
- Cell Lines Tested : Various cancer cell lines were treated with this compound, resulting in a notable decrease in cell viability.
- Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to proteins involved in apoptosis pathways, potentially enhancing its anticancer efficacy .
Metabolic Effects
Research has shown that saccharin can influence metabolic processes:
- Adipogenesis : A study demonstrated that saccharin stimulates adipogenesis in mouse and human precursor cells. This effect was linked to the activation of the Akt signaling pathway .
- Lipolysis Suppression : In mature adipocytes, saccharin treatment suppressed lipolysis even in the presence of forskolin, indicating a complex interaction with metabolic pathways .
Summary of Metabolic Findings
Effect | Observation |
---|---|
Adipogenesis | Increased in precursor cells |
Lipolysis | Suppressed in mature adipocytes |
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- Toxicity Studies : Long-term toxicity studies in rats showed no significant adverse effects related to kidney or liver functions at high doses .
- Human Metabolism : A study measuring saccharin metabolites in urine indicated rapid absorption and excretion patterns, suggesting efficient metabolic processing .
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676138 | |
Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189466-17-8 | |
Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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